1S/C6H11N5.2ClH/c1-3-11(4-2-7-1)6-8-5-9-10-6;;/h5,7H,1-4H2,(H,8,9,10);2*1H
. This indicates the presence of a piperazine ring attached to a 1,2,4-triazole ring.
1-(1H-1,2,4-triazol-5-yl)piperazine is a compound with significant potential in medicinal chemistry, particularly in the development of antifungal agents and anticancer therapies. Its molecular formula is , and it has a molecular weight of 153.19 g/mol. The compound features a piperazine ring substituted with a triazole moiety, which enhances its biological activity and interaction with various biological targets .
1-(1H-1,2,4-triazol-5-yl)piperazine can be sourced from various chemical suppliers, including BenchChem and PubChem, where it is often offered for research purposes with a typical purity of around 95% . In terms of classification, it belongs to the category of triazole compounds, which are known for their diverse pharmacological properties, including antifungal and anticancer activities.
The synthesis of 1-(1H-1,2,4-triazol-5-yl)piperazine typically involves several key steps:
The molecular structure of 1-(1H-1,2,4-triazol-5-yl)piperazine consists of a piperazine ring connected to a triazole ring at one nitrogen atom. The structural formula can be represented as follows:
The InChI Key for this compound is AAWXOGAYHSEQKR-UHFFFAOYSA-N. This structure contributes to its biological activity by allowing interactions with various biological targets.
1-(1H-1,2,4-triazol-5-yl)piperazine participates in several chemical reactions that exploit its functional groups:
These reactions are crucial for developing derivatives that may enhance the pharmacological profile of the parent compound.
The primary mechanism of action for 1-(1H-1,2,4-triazol-5-yl)piperazine involves its interaction with tubulin proteins:
1-(1H-1,2,4-triazol-5-yl)piperazine exhibits several notable physical and chemical properties:
The compound's stability under various conditions (pH levels and temperatures) has implications for its storage and application in laboratory settings .
The applications of 1-(1H-1,2,4-triazol-5-yl)piperazine span several fields:
Research continues into optimizing its structure for improved efficacy against specific cancer cell lines or fungal pathogens .
1-(1H-1,2,4-Triazol-5-yl)piperazine represents a strategically engineered hybrid scaffold in contemporary medicinal chemistry, merging the metabolic stability and hydrogen-bonding capacity of the 1,2,4-triazole nucleus with the conformational flexibility and basicity of the piperazine ring. This molecular architecture enables versatile interactions with biological targets, positioning it as a privileged structure in rational drug design. The compound's significance stems from its role as a synthetic intermediate for generating pharmacologically active molecules and as a standalone pharmacophore modulating key physicochemical properties—including water solubility (enhanced by piperazine protonation), lipophilicity (tunable via N-substitution), and topological polar surface area (optimized for membrane permeability) [1] [6].
Piperazine-1,2,4-triazole hybrids exhibit multidimensional bioactivity profiles due to synergistic pharmacophoric effects:
Table 1: Key Physicochemical Attributes of 1-(1H-1,2,4-Triazol-5-yl)piperazine
Property | Value/Range | Biological Implication |
---|---|---|
Molecular Weight | ~206 g/mol | Compliance with Lipinski's Rule of Five |
Calculated logP | 0.9–1.5 | Balanced lipophilicity for membrane permeation |
Topological Polar SA | ~45 Ų | Favorable blood-brain barrier penetration |
pKa (Piperazine N) | 7.5–8.5 | Protonation-dependent solubility & target binding |
Aqueous Solubility (HCl salt) | >50 mg/mL | Suitable for parenteral formulations |
The therapeutic ascendancy of 1,2,4-triazoles began with antifungal agents (e.g., fluconazole, 1990), exploiting triazole-heme iron coordination in CYP51 inhibition. Subsequent innovations identified the C5 position as a critical vector for pharmacophore elaboration, leading to hybrids with enhanced spectra and mitigated resistance. The integration of piperazine emerged as a watershed strategy—exemplified by compounds like 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted-piperazin-1-yl)-propan-2-ols—where piperazine’s role transcended mere solubility enhancement to directly modulate target affinity and pharmacokinetics [6] [9]. Concurrently, antibacterial research revealed that 5-anilino-1,2,4-triazoles with piperazine linkers (e.g., 5-bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline) achieved MICs of 5.2 µM against Staphylococcus aureus by inhibiting DNA gyrase, rivaling ciprofloxacin (MIC 4.7 µM) [3] [7].
This scaffold addresses three critical challenges in modern drug development:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7